3-Bromo-4-(4-chlorophenoxy)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-Bromo-4-(4-chlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Scientific Research Applications
3-Bromo-4-(4-chlorophenoxy)benzaldehyde is used in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Research into its potential therapeutic applications, including anti-tumor activity, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-4-(4-chlorophenoxy)benzaldehyde can be compared with similar compounds such as:
3-(4-Chlorophenoxy)benzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromobenzaldehyde: Lacks the chlorophenoxy group, leading to different chemical properties and uses.
Bromochlorobenzene: A simpler structure with only bromine and chlorine substituents, used in different types of reactions.
Properties
IUPAC Name |
3-bromo-4-(4-chlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSMOMZTXXNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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